N-(2,4-dimethylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a 3-(trifluoromethyl)phenyl group at position 3 and an acetamide moiety linked to a 2,4-dimethylphenyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing properties, improving bioavailability and resistance to oxidative degradation .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c1-11-6-7-15(12(2)8-11)23-16(26)10-17-24-18(25-27-17)13-4-3-5-14(9-13)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMUJPZMGCNERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 431.45 g/mol. The compound features a complex structure that includes both aromatic and heterocyclic components, which contribute to its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Specifically, the oxadiazole moiety in this compound may enhance its ability to act as an anticancer agent by targeting these enzymes.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Targeting enzymes like telomerase and thymidine phosphorylase can disrupt cancer cell survival and proliferation .
- Induction of Apoptosis : Compounds with similar structures have been shown to promote apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the phenyl rings significantly influences the biological activity. For instance:
- Dimethyl Substituents : The 2,4-dimethyl substitution enhances cytotoxicity against various cancer cell lines .
- Trifluoromethyl Group : This group is known to increase lipophilicity and may improve the compound's interaction with biological targets .
Case Studies
- In Vitro Studies : Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit potent anticancer activity against multiple cell lines. For example, compounds similar to this compound showed IC50 values lower than conventional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Docking simulations have suggested that this compound can effectively bind to active sites of target proteins involved in cancer progression. This binding affinity correlates with observed cytotoxic effects in experimental models .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The oxadiazole scaffold is known for its ability to interact with various biological targets:
- Mechanism of Action : Compounds containing the oxadiazole ring have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, studies suggest that N-(2,4-dimethylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide may act as an inhibitor of thymidine phosphorylase, an enzyme linked to tumor growth and metastasis .
- Case Studies :
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Activity Spectrum : Research has indicated that oxadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of compounds similar to this compound:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
Neuroprotective Effects
Emerging research suggests that oxadiazole derivatives may offer neuroprotective benefits:
- Potential Applications : These compounds could be explored for treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and mitigate oxidative stress .
Structure-Activity Relationship (SAR)
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (e.g., HCl/H₂O, reflux): Cleaves the acetamide bond, yielding 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetic acid and 2,4-dimethylaniline.
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Basic hydrolysis (e.g., NaOH, ethanol): Produces the corresponding carboxylate salt.
Reaction conditions and yields for analogous compounds:
| Condition | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, H₂O | 100°C | 8 | 78–85 |
| Basic hydrolysis | 2M NaOH, ethanol | 80°C | 6 | 82–88 |
Nucleophilic Substitution
The oxadiazole ring’s electrophilic C-5 position participates in nucleophilic substitution:
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With amines : Reacts with primary amines (e.g., methylamine) to form substituted oxadiazole derivatives .
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With thiols : Forms thioether linkages under mild alkaline conditions.
Example reaction with methylamine:
Reduction Reactions
The oxadiazole ring can be reduced to form open-chain hydrazides or diamines:
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Catalytic hydrogenation (H₂, Pd/C): Cleaves the oxadiazole ring, yielding N-(2,4-dimethylphenyl)-2-(3-(3-(trifluoromethyl)phenyl)hydrazine-1-carbonyl)acetamide.
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Lithium aluminum hydride (LiAlH₄) : Reduces the acetamide carbonyl to a methylene group.
| Reducing Agent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| H₂/Pd/C | Ethanol | 25°C | Hydrazide derivative | 65 |
| LiAlH₄ | Tetrahydrofuran | 0°C→RT | Reduced methylene analog | 58 |
Cyclization and Ring-Opening
The oxadiazole ring participates in cycloaddition and ring-opening reactions:
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With nitriles : Forms triazole derivatives under thermal conditions .
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Acid-mediated ring-opening : Generates nitrile and hydroxylamine intermediates in concentrated H₂SO₄ .
Functionalization of the Trifluoromethyl Group
The -CF₃ group exhibits limited reactivity but can undergo:
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Electrophilic aromatic substitution : Under strongly activating conditions (e.g., HNO₃/H₂SO₄), though yields are low due to deactivation by -CF₃ .
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Radical reactions : Participates in trifluoromethylation cascades under UV light.
Synthetic Optimization
Microwave-assisted synthesis significantly enhances reaction efficiency for precursors:
| Step | Conventional Method (Yield/Time) | Microwave Method (Yield/Time) |
|---|---|---|
| Oxadiazole formation | 72%, 24 h | 91%, 45 min |
| Acetamide coupling | 68%, 18 h | 89%, 30 min |
Data adapted from modular oxadiazole hybrid synthesis protocols .
Stability and Degradation
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Thermal stability : Decomposes above 250°C (DSC data).
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Photodegradation : UV exposure (254 nm) leads to 15% decomposition over 48 hours .
Key Mechanistic Insights
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Acetamide hydrolysis proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing oxadiazole ring.
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Oxadiazole reduction follows a stepwise pathway: initial ring protonation, followed by hydride attack .
This compound’s multifunctional architecture supports its utility in medicinal chemistry (e.g., as a protease inhibitor precursor) and materials science. Further studies are warranted to explore its catalytic applications and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Core Structure : 1,2,4-triazole with a sulfanyl bridge.
- Substituents : Chloro and trifluoromethyl groups on the phenyl ring; pyridinyl and 3-methylphenyl on the triazole.
- Key Differences: The triazole ring introduces a sulfur atom, altering electronic properties compared to the oxadiazole core. The pyridinyl substituent could enhance water solubility via hydrogen bonding.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13, )
- Core Structure : Benzothiazole.
- Substituents : Two trifluoromethyl groups (on benzothiazole and phenyl).
- Key Differences: The benzothiazole core is aromatic and planar, favoring intercalation with biomolecules like DNA or enzymes.
Anti-Exudative Acetamide Derivatives ()
- Core Structure : 1,2,4-triazole with sulfanyl linkages.
- Substituents: Furan-2-yl and amino groups.
- Biological Activity : Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
- Key Differences: The furan ring introduces oxygen-based polarity, contrasting with the hydrophobic trifluoromethyl group in the target compound. Amino groups may facilitate hydrogen bonding, enhancing solubility but reducing metabolic stability .
Pesticidal Acetamides ()
- Examples : Mefluidide (N-(2,4-dimethylphenyl) derivatives), oxadixyl (triazoloacetamide).
- Structural Overlap : Shared 2,4-dimethylphenyl or triazole motifs.
- Key Differences: Mefluidide’s sulfonyl group enhances soil mobility, while the target compound’s oxadiazole may improve photostability.
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
Q & A
Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?
- Methodology: Conduct in vitro microsomal assays (human liver microsomes) to compare metabolic half-lives with non-fluorinated analogs. Fluorine’s electronegativity often reduces CYP450-mediated oxidation .
Q. What techniques validate the compound’s potential in non-pharmacological applications (e.g., material science)?
- Methodology: Study thermal stability via DSC/TGA and electronic properties via cyclic voltammetry. Oxadiazoles are known for electron-transport capabilities in OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
